Product packaging for Hexoprenaline sulfate(Cat. No.:CAS No. 32266-10-7)

Hexoprenaline sulfate

Cat. No.: B194850
CAS No.: 32266-10-7
M. Wt: 518.6 g/mol
InChI Key: GTDCHGNGVGRHQY-UHFFFAOYSA-N
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Description

Hexoprenaline sulfate is a sympathomimetic agent belonging to the pharmacological class of selective beta-2 adrenergic receptor agonists. It is primarily used in research contexts for its dual applications as a bronchodilator, for investigating obstructive airway diseases like asthma, and as a tocolytic agent for studies related to the inhibition of uterine contractions. The compound's research value lies in its mechanism of action; it selectively stimulates beta-2 adrenergic receptors, which activates adenylate cyclase and increases intracellular cyclic adenosine monophosphate (cAMP) levels. This cascade leads to the relaxation of smooth muscle tissue, which is the basis for its studied effects in bronchial and uterine models. Researchers can obtain this compound in various forms, including solid materials for analytical purposes. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H34N2O10S B194850 Hexoprenaline sulfate CAS No. 32266-10-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-[6-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]hexylamino]-1-hydroxyethyl]benzene-1,2-diol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C22H32N2O6.H2O4S/c25-17-7-5-15(11-19(17)27)21(29)13-23-9-3-1-2-4-10-24-14-22(30)16-6-8-18(26)20(28)12-16;1-5(2,3)4/h5-8,11-12,21-30H,1-4,9-10,13-14H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDCHGNGVGRHQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CNCCCCCCNCC(C2=CC(=C(C=C2)O)O)O)O)O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046688
Record name Hexoprenaline sulfate
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Molecular Weight

518.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32266-10-7, 30117-45-4
Record name Hexoprenaline sulfate
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Record name 1,2-Benzenediol, 4,4′-[1,6-hexanediylbis[imino(1-hydroxy-2,1-ethanediyl)]]bis-, sulfate (salt)
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Record name 4,4'-(Hexane-1,6-diylbis(imino(1-hydroxyethylene)))dipyrocatechol sulphate
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Record name Hexoprenaline sulfate
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Record name 4,4'-[hexane-1,6-diylbis[iminio(1-hydroxyethylene)]]dipyrocatechol sulphate
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Record name HEXOPRENALINE SULFATE
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Molecular Mechanisms of Action and Cellular Pharmacology of Hexoprenaline Sulfate

Adrenergic Receptor Interaction Dynamics

The interaction of hexoprenaline (B194853) sulfate (B86663) with adrenergic receptors is the foundational event for its pharmacological action. This interaction is characterized by a high degree of selectivity for the beta-2 adrenergic receptor subtype, which dictates its primary clinical effects.

Hexoprenaline sulfate is classified as a selective beta-2 adrenoceptor agonist. patsnap.comnih.gov This selectivity means it preferentially binds to and activates beta-2 adrenergic receptors, which are predominantly located on the smooth muscle cells of the bronchi and the uterus. patsnap.com The molecular structure of hexoprenaline is key to its receptor selectivity. Like other beta-2 agonists, it possesses a catecholamine-like structure essential for agonist activity. However, its distinguishing feature is a large N,N'-bis[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]hexamethylenediamine structure. Generally, for beta-adrenergic agonists, an increase in the bulk of the substituent on the nitrogen atom tends to decrease activity at alpha-receptors while increasing activity at beta-receptors. pharmacy180.com The substantial size of the N-substituent group in hexoprenaline is thought to be a primary determinant of its high selectivity for the beta-2 receptor subtype over beta-1 receptors, which are primarily found in the heart. This structural feature results in a targeted pharmacological effect with a reduced incidence of cardiac stimulation compared to less selective beta-agonists.

The interaction between a ligand like this compound and its receptor is defined by its binding affinity and kinetics. Affinity, often expressed as the dissociation constant (Kd), represents the concentration of the ligand required to occupy 50% of the receptors at equilibrium. Binding kinetics are described by the association rate constant (kon), which measures how quickly the ligand binds to the receptor, and the dissociation rate constant (koff), which measures how quickly it unbinds.

While the principles of ligand binding are well-established, specific, publicly available research data detailing the precise Kd, kon, and koff values for this compound at human beta-2 adrenergic receptors are limited. However, the affinity of various other beta-adrenergic agonists has been studied extensively, providing a comparative context for understanding receptor interactions. High-affinity ligands generally exhibit a low Kd value. The selectivity of an agonist is determined by comparing its affinity for different receptor subtypes (e.g., β2 vs. β1).

Table 1: Comparative Receptor Affinity (pKi) of Select Beta-Adrenergic Ligands This table includes data for representative beta-adrenergic ligands to illustrate the principles of receptor affinity and selectivity. Specific experimental data for this compound was not available in the cited literature.

CompoundpKi at Human β1-ARpKi at Human β2-ARβ2/β1 Selectivity Ratio
Isoprenaline6.47.1~5x
Epinephrine (B1671497)6.77.4~5x
Norepinephrine (B1679862)7.06.30.2x (β1 selective)
Salbutamol (B1663637)5.26.6~25x
Salmeterol6.08.5~316x

Data compiled from published studies. drugbank.com pKi is the negative logarithm of the inhibition constant (Ki); a higher value indicates higher affinity. Selectivity is the ratio of Ki(β1)/Ki(β2).

This compound functions by mimicking the action of endogenous catecholamines, primarily epinephrine (adrenaline) and norepinephrine (noradrenaline), at the beta-2 adrenergic receptor. patsnap.com However, its molecular recognition and interaction with the receptor differ in ways that confer its selectivity.

The binding of all catecholamines and their synthetic analogs involves key interactions between the catechol hydroxyl groups and specific serine residues within the transmembrane helices of the receptor. nih.gov The positively charged amine group also forms a crucial ionic bond with an aspartate residue. researchgate.net

The primary difference between hexoprenaline and endogenous catecholamines lies in the substituent attached to the nitrogen atom. Epinephrine has a small methyl group, and norepinephrine has a hydrogen atom. In contrast, hexoprenaline features a large, flexible hexamethylene diamine bridge linking two catecholamine-like head groups. This extended structure allows for additional contact points with residues in or near the binding pocket, potentially in the extracellular loop regions of the receptor. These supplementary interactions are believed to stabilize the active conformation of the beta-2 receptor more effectively than the smaller endogenous ligands, contributing to its potent and selective agonist activity. This larger structure is less sterically compatible with the binding pocket of the beta-1 receptor, which is a key factor in its beta-2 selectivity.

Intracellular Signal Transduction Cascades

Upon binding to the beta-2 adrenergic receptor, this compound initiates a series of intracellular events, transducing the external signal into a cellular response. This process is mediated by a well-defined G-protein coupled receptor pathway.

The beta-2 adrenergic receptor is a classic example of a G-protein coupled receptor (GPCR). elifesciences.org These receptors are characterized by seven transmembrane helices. In its inactive state, the receptor is associated with a heterotrimeric G-protein complex, which consists of alpha (α), beta (β), and gamma (γ) subunits. For the beta-2 receptor, the associated G-protein is the stimulatory type, known as Gs.

The binding of an agonist like this compound induces a conformational change in the receptor. youtube.com This change allows the receptor to act as a guanine (B1146940) nucleotide exchange factor (GEF) for the Gs protein. The receptor promotes the release of guanosine (B1672433) diphosphate (B83284) (GDP) from the Gαs subunit and facilitates the binding of guanosine triphosphate (GTP). The binding of GTP activates the Gαs subunit, causing it to dissociate from both the receptor and the Gβγ dimer. This dissociation is the pivotal step in propagating the signal downstream. youtube.com

The activated, GTP-bound Gαs subunit moves laterally within the plasma membrane and interacts with its primary effector enzyme: adenylate cyclase. patsnap.comyoutube.com The binding of Gαs activates adenylate cyclase, which then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into the second messenger, cyclic adenosine monophosphate (cAMP). youtube.com

This enzymatic amplification step significantly increases the intracellular concentration of cAMP. Elevated cAMP levels then lead to the activation of cAMP-dependent Protein Kinase A (PKA). patsnap.com In its inactive state, PKA exists as a tetramer of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits causes a conformational change that releases the active catalytic subunits. These active PKA subunits can then phosphorylate various intracellular proteins and enzymes on serine/threonine residues, leading to the final physiological response, such as smooth muscle relaxation. patsnap.com

Table 2: Potency (EC50) of Adrenergic Agonists in Stimulating cAMP Production This table presents comparative data for well-known adrenergic agonists to illustrate their relative potencies in the cAMP signaling pathway. Specific EC50 data for this compound was not available in the cited literature.

AgonistSystem/Cell TypeEC50 for cAMP Production
IsoproterenolHuman Lymphocytes~30 nM
EpinephrineHuman Lymphocytes~1.5 µM
NorepinephrineHuman Lymphocytes~15 µM
EpinephrineRat Inner Medullary Collecting Duct Cells300 nM

Data compiled from published studies. nih.govnih.gov EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Protein Kinase A (PKA) Activation and Substrate Phosphorylation Analysis

This compound exerts its effects by binding to and stimulating beta-2 adrenergic receptors, which are G-protein-coupled receptors. patsnap.com This interaction initiates a cascade of intracellular events, central to which is the activation of Protein Kinase A (PKA). Upon receptor binding, the associated Gs protein activates the enzyme adenylate cyclase. patsnap.com This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). patsnap.com

The subsequent elevation in intracellular cAMP concentration is the critical step leading to the activation of PKA. patsnap.com PKA, a serine/threonine kinase, exists as an inactive tetramer consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change, causing the release of the active catalytic subunits. These active subunits then phosphorylate various specific substrate proteins within the cell, thereby altering their activity and leading to the physiological response. patsnap.com The phosphorylation of these target proteins is a key mechanism through which this compound mediates its pharmacological effects. patsnap.com

Table 1: this compound-Induced PKA Activation Cascade

Step Molecular Event Outcome
1 This compound binds to beta-2 adrenergic receptors. Receptor activation.
2 Activated receptor stimulates the Gs protein. Gs protein activates adenylate cyclase.
3 Adenylate cyclase converts ATP to cAMP. patsnap.com Intracellular cAMP levels increase. patsnap.com
4 cAMP binds to the regulatory subunits of PKA. patsnap.com Release of active PKA catalytic subunits. patsnap.com

Regulation of Intracellular Calcium Ion Homeostasis

A crucial consequence of the PKA activation cascade initiated by this compound is the modulation of intracellular calcium ion (Ca²⁺) concentrations. patsnap.com The maintenance of low cytoplasmic free Ca²⁺ is vital for cellular function, as calcium ions are ubiquitous intracellular messengers that control diverse processes. nih.govwisdomlib.org PKA activation leads to the phosphorylation of several proteins involved in calcium homeostasis, ultimately resulting in a decrease in intracellular Ca²⁺ levels. patsnap.com

This reduction is achieved through multiple mechanisms:

Enhanced Ca²⁺ sequestration: PKA can phosphorylate phospholamban, a protein associated with the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump. Phosphorylation of phospholamban removes its inhibitory effect on SERCA, leading to increased uptake and storage of Ca²⁺ into the sarcoplasmic reticulum.

Decreased Ca²⁺ influx: PKA can phosphorylate and inhibit L-type calcium channels in the cell membrane, reducing the influx of extracellular Ca²⁺.

Increased Ca²⁺ efflux: PKA can also stimulate the plasma membrane Ca²⁺-ATPase (PMCA) pump, which actively transports Ca²⁺ out of the cell.

By promoting the removal of Ca²⁺ from the cytoplasm, this compound effectively lowers the concentration of this key signaling ion, which is a primary driver for smooth muscle contraction. patsnap.com

Myosin Light-Chain Kinase Inhibition Mechanisms

The contraction of smooth muscle is fundamentally dependent on the phosphorylation of the 20-kDa regulatory light chain of myosin (MLC20), a reaction catalyzed by the calcium/calmodulin-dependent Myosin Light-Chain Kinase (MLCK). patsnap.comfrontiersin.org The activity of MLCK is, in turn, highly sensitive to intracellular Ca²⁺ concentrations. patsnap.com

Cellular Physiology Modulation by this compound

Investigations into Smooth Muscle Relaxation at the Molecular Level (e.g., Bronchial and Uterine Myocytes)

The molecular events described—PKA activation, reduced intracellular calcium, and MLCK inhibition—culminate in the profound relaxation of smooth muscle tissues where beta-2 adrenergic receptors are predominantly expressed, such as the bronchi and the uterus. patsnap.com

In bronchial myocytes , this relaxation leads to bronchodilation. The signaling cascade counters the contractile stimuli that cause bronchoconstriction in conditions like asthma. patsnap.com By preventing the phosphorylation of myosin light chains, the interaction between myosin and actin filaments is inhibited, resulting in the relaxation of the airway smooth muscle and an increase in airway diameter. patsnap.com

Similarly, in uterine myocytes , the same mechanism leads to uterine relaxation, an effect known as tocolysis. patsnap.com By inhibiting the contractions of the uterine smooth muscle, this compound can be used to manage premature labor. patsnap.com The coordinated reduction in Ca²⁺ availability and the direct inhibition of MLCK phosphorylation are the core molecular actions responsible for these therapeutic effects. patsnap.com

Table 2: Molecular Basis of this compound-Induced Smooth Muscle Relaxation

Cellular Location Key Receptors Primary Intracellular Effect Consequence Physiological Outcome
Bronchial Myocytes Beta-2 Adrenergic patsnap.com Decreased intracellular Ca²⁺ and MLCK inhibition. patsnap.com Inhibition of actin-myosin interaction. Bronchodilation. patsnap.com

Immunomodulatory Effects within Cellular Systems

Beyond its well-established effects on smooth muscle, the stimulation of beta-2 adrenergic receptors can also modulate the function of various immune cells, which are known to express these receptors.

Lymphocytes are known to possess beta-2 adrenoceptors, and their stimulation can influence immune responses. In vitro studies on lymphocytes provide a model for understanding the potential immunomodulatory effects of beta-2 agonists like this compound.

Research using other beta-agonists, such as isoprenaline, has shown that stimulation of these receptors on lymphocytes leads to an increase in intracellular cyclic AMP (cAMP). nih.gov This increase in cAMP is a key regulatory signal within lymphocytes and can inhibit various functions, including the proliferative response to mitogens and cytokine release. Therefore, it is plausible that this compound could exert an inhibitory effect on lymphocyte proliferation.

Furthermore, the sensitivity of these receptors is a critical factor. Prolonged exposure of lymphocytes to beta-agonists in vitro has been demonstrated to cause desensitization, or a reduced cAMP response to subsequent stimulation. nih.gov This process involves a decrease in the number of surface receptors (down-regulation). Studies have shown that lymphocytes from asthmatic patients can exhibit a similar degree of desensitization to beta-agonists as those from normal subjects. nih.gov The sensitivity and number of lymphocyte beta-adrenoceptors can be influenced by various factors, and this cellular response is a key area of investigation for understanding the broader physiological effects of chronic beta-agonist exposure. nih.gov

Table 3: Mentioned Compounds

Compound Name
This compound
Adenosine triphosphate (ATP)
Cyclic adenosine monophosphate (cAMP)
Calcium (Ca²⁺)
Neutrophil Oxidative Activity and Respiratory Burst Inhibition

While direct studies on this compound's effect on neutrophil oxidative activity are limited, research on other beta-2 adrenergic receptor agonists suggests a potential for inhibitory effects on the respiratory burst. The respiratory burst is a critical process in neutrophils, characterized by the rapid production of reactive oxygen species (ROS) to eliminate pathogens. scielo.br However, excessive ROS production can contribute to tissue damage in inflammatory conditions. scielo.br

Beta-2 adrenergic receptor agonists have been shown to modulate neutrophil function. For instance, studies on various beta-2 agonists have demonstrated an inhibition of superoxide (B77818) anion (O₂⁻) production stimulated by agents like N-formyl-methionyl-leucyl-phenylalanine (fMLP). nih.govnih.gov This inhibition is often associated with an increase in intracellular cyclic adenosine monophosphate (cAMP). nih.gov The activation of beta-2 adrenergic receptors stimulates adenylate cyclase, leading to elevated cAMP levels, which in turn can suppress the pathways leading to the assembly and activation of the NADPH oxidase complex responsible for the respiratory burst. nih.govpatsnap.com

The following table summarizes the observed effects of different beta-2 adrenergic agonists on neutrophil superoxide production, providing a basis for the potential action of this compound.

Table 1: Effects of Beta-2 Adrenergic Agonists on Neutrophil Superoxide Production

Beta-2 Agonist Effect on fMLP-stimulated O₂⁻ production Reference
Isoprenaline Inhibition nih.gov
Terbutaline (B1683087) Inhibition nih.gov
Fenoterol (B1672521) Inhibition nih.gov
Formoterol Inhibition researchgate.net
Indacaterol Inhibition researchgate.net
Salbutamol Less effective inhibition researchgate.net

It is important to note that the effects can be complex and may depend on the specific agonist and experimental conditions. For example, some beta-2 agonists have been observed to have different effects on neutrophil activation depending on the stimulus used. nih.gov While optimal concentrations of some beta-2 agonists decrease the neutrophil response to fMLP, they may not affect the response to other activators like phorbol (B1677699) myristate acetate (B1210297) (PMA). nih.gov

Involvement in the Cholinergic Anti-inflammatory Pathway via Beta-2 Adrenoreceptors on Immune Cells

This compound, as a beta-2 adrenergic receptor agonist, plays a significant role in the cholinergic anti-inflammatory pathway, an endogenous mechanism that regulates the inflammatory response. This pathway is crucial in mitigating excessive inflammation, such as that seen in sepsis.

Research has demonstrated that the administration of this compound can significantly decrease the mortality of mice in experimental sepsis models. nih.gov This protective effect is attributed to a reduction in the concentration of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). nih.gov The adrenergic mechanism, through the action of beta-2 adrenergic receptor agonists like hexoprenaline, is considered an important component in the implementation of the cholinergic anti-inflammatory pathway. nih.gov

The activation of beta-2 adrenergic receptors on immune cells, such as macrophages and monocytes, is a key step in this process. This activation can lead to the suppression of the production of pro-inflammatory cytokines. Studies have shown that the combined use of beta-2 adrenergic receptor agonists and α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR) agonists can have an additive effect in reducing mortality from sepsis, highlighting the interplay between the adrenergic and cholinergic systems in controlling inflammation. nih.gov

The table below presents findings from a study on the effect of this compound on pro-inflammatory cytokine levels in a murine sepsis model.

Table 2: Effect of this compound on Pro-inflammatory Cytokines in Experimental Sepsis

Cytokine Effect of this compound Reference
TNF-α Reduction in blood levels nih.gov
IL-1β Reduction in blood levels nih.gov
IL-6 Reduction in blood levels nih.gov
Influence on Endogenous Cortisol Levels and Immune Cell Responsiveness

There is limited direct evidence to suggest that this compound significantly influences endogenous cortisol levels. While some beta-adrenergic agonists, such as isoproterenol, have been shown to stimulate basal cortisol secretion in animal models, this effect has not been specifically documented for hexoprenaline. nih.gov The hypothalamic-pituitary-adrenal (HPA) axis, which controls cortisol release, can be influenced by various factors, but a direct and significant impact of hexoprenaline on this axis is not well-established. oup.com

However, this compound can influence immune cell responsiveness, particularly in the context of glucocorticoids like cortisol. Glucocorticoids are known to have potent anti-inflammatory and immunomodulatory effects. oup.com The interplay between beta-2 adrenergic signaling and glucocorticoid receptor signaling can be significant.

For instance, beta-2 adrenergic receptor activation can potentiate glucocorticoid receptor transactivation. This suggests that the presence of a beta-2 agonist like hexoprenaline could enhance the effects of endogenous or exogenous glucocorticoids on immune cells. This potentiation may occur through pathways involving G protein βγ-subunits and the phosphoinositide 3-kinase (PI3K) pathway. oup.com

One study investigated the effect of this compound on immunoglobulin production in the presence of hydrocortisone (B1673445) in vitro. While hydrocortisone alone had no influence on IgG production, the study's findings point to a complex interaction between beta-adrenergic stimulation and glucocorticoid action on immune cells.

Ion Channel Activation (e.g., BKCa Potassium Channels) in Myometrial Cells

This compound exerts a significant effect on the myometrium through the activation of specific ion channels, contributing to its tocolytic (uterine relaxant) properties. A key mechanism is the activation of large-conductance Ca²⁺-activated K⁺ (BKCa) channels in human myometrial smooth muscle cells.

The activation of BKCa channels by hexoprenaline leads to an increased open probability of these channels. nih.gov This results in an efflux of potassium ions (K⁺) from the myometrial cells, causing hyperpolarization of the cell membrane. nih.gov Membrane hyperpolarization makes it more difficult for the cell to reach the threshold for depolarization, thereby reducing the opening of voltage-gated Ca²⁺ channels and decreasing the influx of calcium ions (Ca²⁺). Since intracellular Ca²⁺ is essential for muscle contraction, this reduction in Ca²⁺ influx leads to myometrial relaxation.

The effect of hexoprenaline on BKCa channels has been shown to be a direct activation, rather than an indirect effect of changes in Ca²⁺ currents via L-type Ca²⁺ channels. nih.gov This direct action on potassium channels is a fundamental aspect of its mechanism for inducing uterine quiescence.

The following table details the specific action of hexoprenaline on myometrial BKCa channels.

Table 3: Action of Hexoprenaline on Myometrial BKCa Channels

Parameter Effect of Hexoprenaline Consequence Reference
BKCa Channel Open Probability Increased Enhanced K⁺ efflux nih.gov
Myometrial Cell Membrane Potential Hyperpolarization Reduced excitability nih.gov
Intracellular Calcium Concentration Reduction Muscle relaxation nih.gov

Structure Activity Relationships Sar and Computational Molecular Design of Hexoprenaline Sulfate Analogues

Theoretical Approaches to Ligand-Receptor Interaction Modeling

The foundation of modern drug design for β2AR agonists lies in accurately modeling the ligand-receptor complex. Various theoretical approaches are employed to predict the three-dimensional structure of the receptor and the binding modes of its ligands.

Ligand Docking and Binding Site Analysis: Once a receptor model is established, computational docking methods like HierDock are used to predict how ligands, such as hexoprenaline (B194853) and its analogues, fit into the binding site. pnas.org These studies have confirmed the importance of several key interactions. For catecholamine-based agonists, the catechol hydroxyl groups form critical hydrogen bonds with a trio of serine residues located on transmembrane helix 5 (TM5). pnas.orgplos.orgnih.gov The protonated amine of the ligand's ethanolamine (B43304) backbone typically interacts with an aspartic acid residue on TM3 (Asp113), while the β-hydroxyl group can interact with residues on both TM3 and TM6, effectively bridging these helices. plos.org

Computational analyses reveal characteristic differences between the binding of agonists and antagonists. Agonists tend to form a hydrogen-bonding network that involves multiple conserved serine residues on TM5. pnas.org In contrast, antagonists may bind in the same general pocket but fail to make these specific contacts, which are believed to be essential for triggering the receptor's activation. pnas.org This distinction provides a theoretical basis for classifying the likely activity of novel hexoprenaline analogues.

Free Energy Calculations: To quantify the binding process, free energy profiles (FEPs) can be calculated. These calculations model the entire association and dissociation pathway of a ligand, revealing transient binding sites and energy barriers. nih.gov Studies on the β2AR have identified intermediate binding sites in the extracellular domain that may play a role in guiding the ligand into the primary orthosteric pocket. nih.gov Furthermore, by comparing the binding free energies of a ligand to the active and inactive conformations of the receptor, it is possible to predict the ligand's efficacy (i.e., whether it will be a full agonist, partial agonist, or antagonist). nih.gov

In Silico Studies for Predicting Pharmacological Profiles

In silico methods are indispensable for the early-stage evaluation of drug candidates, allowing for the prediction of their pharmacological and pharmacokinetic profiles before costly synthesis and testing. acs.org This computational screening is vital for optimizing the properties of potential hexoprenaline sulfate (B86663) analogues.

Virtual Screening and Pharmacophore Modeling: Virtual screening involves searching large databases of chemical compounds to identify molecules that are likely to bind to a target receptor. targetmol.com This can be done through docking simulations or by using pharmacophore models, which define the essential 3D arrangement of chemical features required for biological activity. For β2AR agonists, the pharmacophore typically includes hydrogen bond donors (hydroxyl groups), a hydrogen bond acceptor, and a positively ionizable feature (the amine). nih.gov By screening libraries of compounds against this pharmacophore, novel scaffolds for hexoprenaline analogues can be identified. mdpi.comacs.orgescholarship.org

Prediction of Pharmacokinetic Properties (ADMET): A critical aspect of drug design is ensuring that a molecule has a favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. Software platforms like ADMET Predictor® can estimate a wide range of these properties from a compound's chemical structure. mdpi.comnih.gov For instance, in silico tools can predict a compound's solubility, permeability, metabolic stability, and potential for causing drug-drug interactions by inhibiting key metabolic enzymes like cytochrome P450s. nih.govnih.gov A study on the β2-agonist salbutamol (B1663637) demonstrated the use of physiologically based pharmacokinetic (PBPK) modeling to simulate its concentration profile in virtual patients, highlighting how in silico data can inform clinical application. mdpi.commdpi.com For hexoprenaline analogues, these predictive models are crucial for filtering out candidates with poor pharmacokinetic characteristics early in the discovery process.

Research Findings from In Silico Studies: In silico docking studies have been used to evaluate the binding of various compounds, including hexoprenaline, to different protein targets. In one study repurposing FDA-approved drugs, hexoprenaline was identified as a potential binder to the main protease of SARS-CoV-2. mdpi.com The study calculated its binding energy using two different scoring functions, providing a quantitative measure of its binding affinity to that specific target. mdpi.comscispace.com While this was not for its primary β2AR target, the methodology is directly transferable to the study of hexoprenaline analogues and their interaction with the β2AR.

CompoundTarget ProteinDocking Score (kcal/mol)MM-GBSA Score (kcal/mol)Reference
HexoprenalineSARS-CoV-2 Mpro-6.35-58.35 mdpi.com

Molecular Dynamics Simulations and Conformational Analysis

While docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view, revealing the complex conformational changes that a receptor undergoes upon activation. nih.govacs.org These simulations are essential for a complete understanding of the structure-activity relationships of hexoprenaline and its analogues.

Simulating Receptor Activation: MD simulations of the β2AR have shown that agonist binding induces significant conformational changes, particularly an outward movement of the cytoplasmic end of TM6. pnas.orgpnas.org This movement opens up a cavity on the intracellular side of the receptor, allowing it to couple with and activate G proteins. nih.govnih.gov Both conventional MD and enhanced sampling techniques like accelerated molecular dynamics (aMD) have been used to study the transition between the receptor's inactive and active states, capturing key events like the breaking of an "ionic lock" that holds the inactive state together. nih.govacs.orgacs.org

Role of Water Molecules and Allosteric Networks: MD simulations have also highlighted the crucial role of internal water molecules in stabilizing the interactions between an agonist and the receptor. plos.org These water molecules can mediate hydrogen bond networks that are not apparent from static crystal structures. Furthermore, simulations reveal the existence of allosteric networks within the receptor—pathways of connected residues that transmit the signal from the ligand-binding site to the intracellular G-protein coupling domain. nih.govpnas.org Understanding these networks can inform the design of allosteric modulators, a different class of drugs that bind to sites other than the primary agonist pocket.

By integrating these computational approaches, researchers can build a comprehensive model of how hexoprenaline sulfate and its analogues interact with the β2-adrenergic receptor. This knowledge-driven process enables the rational design of new compounds with potentially improved potency, selectivity, and pharmacokinetic properties.

Advanced Synthetic Methodologies and Chemical Derivatization of Hexoprenaline Sulfate

Elucidation of Novel Synthetic Routes and Process Optimization for Research Scale

The established synthesis of hexoprenaline (B194853) provides a foundation for further optimization, particularly for producing high-purity material required for research and as analytical standards. bdg.co.nz Process optimization focuses on improving yield, purity, and efficiency, and reducing the environmental impact of the synthesis.

Modern synthetic chemistry offers several avenues for optimizing the production of complex molecules like hexoprenaline sulfate (B86663) on a research scale. While the original synthesis pathways provided a robust method for its initial production, contemporary research focuses on enhancing efficiency, purity, and scalability. drugbank.com A key area of optimization involves the development and application of advanced analytical techniques to monitor reaction progress and ensure the purity of the final compound. For instance, the use of stability-indicating Ultra-Performance Liquid Chromatography (UPLC) methods is crucial. mdpi.comresearchgate.net Such methods can precisely quantify hexoprenaline and separate it from any potential impurities or degradation products that may arise during synthesis or storage. mdpi.com

One optimization strategy involves the use of novel catalytic systems to improve the efficiency of key synthetic steps. Another approach is the exploration of flow chemistry, which can offer better control over reaction parameters and improve safety and scalability compared to traditional batch processes. thalesnano.com Furthermore, purification techniques are a major focus for optimization. Advanced chromatographic methods, including preparative HPLC, are employed to achieve the high purity (>98%) required for analytical standards and pharmacological research. bdg.co.nzresearchgate.net The development of methods like spherical crystallization, which can control the particle properties of the final product, represents another frontier in process optimization. google.com

Optimization AreaTechnique/MethodologyObjective and Significance for Research Scale
Analytical MonitoringStability-Indicating UPLC/HPLCEnsures high purity of synthetic batches by separating the active compound from impurities and degradants, which is critical for accurate pharmacological studies. mdpi.comresearchgate.net
Reaction EfficiencyNovel Catalytic Systems / Flow ChemistryImproves reaction yields and reduces reaction times. Flow chemistry allows for precise control over reaction conditions, leading to a more consistent product. thalesnano.com
PurificationPreparative ChromatographyAchieves high-purity hexoprenaline sulfate (>98%), essential for use as a reference standard and in sensitive biological assays. bdg.co.nz
Particle EngineeringSpherical CrystallizationControls physical properties of the solid-state compound, which can be relevant for formulation studies, even at a research scale. google.com

Isotopic Labeling Techniques for Mechanistic and Analytical Investigations

Isotopic labeling is a powerful tool in pharmaceutical research, enabling detailed investigation into a drug's metabolic fate, mechanism of action, and pharmacokinetic properties. thalesnano.com While specific studies on the isotopic labeling of this compound are not widely published, the principles and techniques are well-established and can be readily applied.

Deuterium (B1214612) (²H or D) labeling is a common strategy. Replacing hydrogen atoms with deuterium can create a "heavy" version of the molecule that is chemically identical but physically distinguishable by mass spectrometry. lifetein.com This deuterated analog is invaluable as an internal standard in quantitative bioanalytical assays, improving the accuracy and reliability of measurements in complex biological matrices. thalesnano.com Furthermore, the kinetic isotope effect, where the C-D bond is stronger and breaks more slowly than a C-H bond, can be exploited. Deuterium substitution at metabolically labile positions can slow down the rate of enzymatic degradation, a technique used to improve the pharmacokinetic profile of some drugs. nih.gov For hexoprenaline, this could potentially involve deuteration of the ethylamine (B1201723) side chains.

The synthesis of deuterated compounds can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions using deuterium oxide (D₂O) as the deuterium source and a catalyst such as palladium on carbon (Pd/C). lifetein.comresearchgate.net Modern continuous flow systems can even generate high-purity deuterium gas from the electrolysis of D₂O for use in deuteration reactions. thalesnano.com

Isotopic LabelLabeling MethodApplication in this compound Research
Deuterium (²H)Catalytic Hydrogen-Isotope Exchange (HIE) with D₂OCreation of an internal standard for quantitative mass spectrometry; investigation of metabolic pathways and pharmacokinetic properties. thalesnano.comnih.gov
Carbon-13 (¹³C)Incorporation of ¹³C-labeled precursors in the synthetic routeUsed in NMR spectroscopy for structural elucidation and to study drug-receptor interactions.
Tritium (B154650) (³H)Introduction of tritium gas with a catalystUsed in radioligand binding assays to determine receptor affinity and density.

Rational Design of this compound Derivatives for Receptor Subtype Probing

Hexoprenaline is known for its selectivity for the β₂-adrenergic receptor over the β₁ subtype. nih.govpatsnap.com This selectivity is crucial for its therapeutic action, minimizing cardiac side effects. patsnap.com The rational design of hexoprenaline derivatives aims to explore and potentially enhance this selectivity, creating molecular tools to probe the structural and functional differences between adrenergic receptor subtypes.

Rational drug design relies on understanding the structure-activity relationship (SAR) of the compound. nih.govmdpi.com The key structural features of hexoprenaline for its β₂-agonist activity are the two catechol rings and the hydroxyl groups on the β-carbon of the ethylamine side chains, which are common to many catecholamines and essential for receptor binding. nih.gov The N,N'-disubstituted hexamethylene diamine linker is a distinguishing feature. Its length, flexibility, and the nature of the secondary amine groups are critical determinants of the molecule's interaction with the receptor and its selectivity.

By systematically modifying these structural components, researchers can create a library of derivatives to test for receptor binding affinity and functional activity. For example:

Altering the Linker Chain: The length of the alkyl chain between the two amine groups can be varied to determine the optimal distance for simultaneous or cooperative binding to the receptor.

Modifying the Catechol Rings: Substitution on the aromatic rings can influence binding affinity and selectivity.

Stereochemistry: Hexoprenaline has two stereogenic centers. Synthesizing and testing pure stereoisomers is crucial, as enantiomers of β₂-agonists often exhibit significantly different pharmacological activities. researchgate.net

Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can be used to predict how these structural modifications will affect receptor binding, guiding the synthesis of the most promising derivatives. nih.govnih.gov These designed derivatives serve as valuable pharmacological probes to map the binding pockets of β₁ and β₂ receptors, contributing to a deeper understanding of what governs subtype selectivity. nih.gov

Structural Component of HexoprenalinePotential ModificationPurpose in Receptor Subtype Probing
Hexamethylene LinkerVarying chain length (e.g., from C4 to C8); introducing rigidity.To investigate the optimal distance and conformational flexibility for β₂-receptor binding and selectivity.
Catechol RingsReplacing hydroxyl groups; adding substituents to the ring.To explore the role of hydrogen bonding and other interactions in the receptor's orthosteric binding site. nih.gov
Ethanolamine (B43304) Side ChainModifying the β-hydroxyl group; altering alkyl substitutions on the nitrogen.To assess the impact on binding affinity and intrinsic agonist activity. nih.gov
StereocentersSynthesis of pure enantiomers and diastereomers.To determine the stereochemical requirements for optimal receptor interaction and activity, as enantiomers can have different potencies. researchgate.net

Cutting Edge Analytical Methodologies for Hexoprenaline Sulfate Research

Advanced Chromatographic Techniques for Quantitative Analysis

Chromatographic methods are central to the analysis of hexoprenaline (B194853) sulfate (B86663), providing the necessary resolution to separate the analyte from complex mixtures. Recent advancements have led to the development of highly sophisticated and robust techniques.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) remains a cornerstone for the determination of hexoprenaline sulfate in pharmaceutical formulations. chosun.ac.kr A typical HPLC method involves a reversed-phase column, such as a C18 column, with a mobile phase consisting of an acidic buffer and an organic modifier like acetonitrile. chosun.ac.kr UV detection is commonly performed at 280 nm. chosun.ac.kr

Method validation is a critical aspect, ensuring the reliability of the analytical data. Key validation parameters include system suitability, specificity, linearity, precision, and accuracy. chosun.ac.kr For instance, a validated HPLC method for this compound in tablets and injections demonstrated linearity over concentration ranges of 2.5 to 50 µg/mL and 1 to 3 µg/mL, respectively. chosun.ac.kr The precision of such methods is often confirmed by ensuring the relative standard deviation (%RSD) for peak area and retention time is within acceptable limits, typically ≤2%. chosun.ac.kr Specificity is established by demonstrating that the analyte peak is well-resolved from any matrix components or placebo peaks. chosun.ac.kr

Table 1: HPLC Method Parameters for this compound Analysis. chosun.ac.kr
ParameterCondition
ColumnCapcellpak C18 MG (150mm×4.6mm, 5µm)
Mobile Phase0.025mol/L KH2PO4 solution with 0.1% heptanesulfonic acid sodium salt and Acetonitrile (90:20, v/v), pH 3.0
Flow Rate1mL/min
DetectionUV at 280nm
Injection Volume10µL (tablets), 150µL (injections)

Ultra-Performance Liquid Chromatography (UPLC) Utilizing Analytical Quality by Design (AQbD) Principles

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including faster analysis times and reduced solvent consumption. mdpi.com The application of Analytical Quality by Design (AQbD) principles in UPLC method development ensures a robust and reliable method throughout its lifecycle. mdpi.comresearchgate.net This systematic approach involves defining an Analytical Target Profile (ATP), which outlines the method's requirements, followed by risk assessment and experimental design to identify and control critical method parameters. mdpi.comtandfonline.com

A stability-indicating UPLC method for this compound in an injectable dosage form was developed using AQbD principles. mdpi.comnih.gov This method utilized a Waters Acquity HSS T3 column and a gradient elution with a mobile phase composed of sodium dihydrogen phosphate (B84403) buffer (containing an ion-pairing agent) and acetonitrile. mdpi.comnih.gov The method demonstrated linearity in the concentration range of 3.50–6.50 µg/mL. mdpi.comnih.gov The AQbD approach facilitates a deeper understanding of the method, leading to reduced regulatory risk and improved data quality. mdpi.comresearchgate.net

Ion-Pair Chromatography for Enhanced Retention and Separation

While traditionally performed with isocratic elution, gradient elution in ion-pair chromatography has proven effective for separating polar compounds and their degradation products, a crucial aspect for stability-indicating methods. mdpi.comresearchgate.net

Implementation of Advanced Detection Modalities (e.g., UV, Electrochemical)

UV detection is the most commonly employed detection modality for the analysis of this compound, typically at a wavelength of 280 nm. chosun.ac.krmdpi.com This method is simple, robust, and suitable for routine quality control analysis. chosun.ac.kr

Electrochemical detection offers a highly sensitive alternative for the determination of phenolic compounds like hexoprenaline. researchgate.net While specific applications for this compound are less documented in recent literature, electrochemical methods, in general, are known for their low cost, speed, and high accuracy, making them suitable for analyzing biological and pharmaceutical samples. researchgate.net

Chromatographic Separation of Related Substances and Degradation Products

A key requirement for a robust analytical method is its ability to separate the active pharmaceutical ingredient from any related substances or degradation products. Forced degradation studies are performed under various stress conditions (acidic, basic, oxidative, and thermal) to demonstrate the stability-indicating nature of the method. mdpi.com

In the case of the AQbD-developed UPLC method, specificity was confirmed by showing that the hexoprenaline peak was well-resolved from peaks generated during forced degradation. mdpi.com The method proved to be selective for quantifying hexoprenaline in the presence of its degradation products, with all peaks eluting with a resolution of more than 2. mdpi.com This ensures that the method can accurately measure the analyte without interference from impurities that may form during the product's shelf-life. mdpi.com

Sophisticated Spectroscopic Characterization and Quantification

Spectroscopic methods provide valuable information for the characterization and quantification of this compound. While chromatography is the primary tool for separation and quantification, spectroscopy plays a complementary role.

Spectrophotometric methods have been developed for the determination of hexoprenaline. ju.edu.joresearchgate.net One such method is based on the oxidative coupling reaction with 4-aminoantipyrine (B1666024) (4-AAP), which produces a colored species with maximum absorption at 494 nm. researchgate.net Another method involves nitration using sodium cobaltinitrite in an acetic acid medium, with the resulting product showing maximum absorption at 360 nm and 460 nm. ju.edu.joresearchgate.net These colorimetric methods can be useful for routine analysis, particularly when more sophisticated equipment is unavailable. ju.edu.jo

Table 2: Spectrophotometric Method Validation for Hexoprenaline HCl. ju.edu.jo
ParameterMethod A (4-AAP)Method B (Sodium Cobaltinitrite)
λmax (nm)494360, 460
Beer's Law Range (µg/ml)5-508-64
Ringbom Range (µg/ml)9.7-31.610-50.11
Molar Absorptivity (L. mol-1. cm-1)0.802 x 10^40.7303 x 10^4
Mean Recovery ± SD100.528 ± 0.538Not Specified

UV-Visible Spectrophotometry for Reaction Product Analysis

UV-Visible spectrophotometry is a versatile and widely used technique for the analysis of pharmaceutical compounds, including this compound. This method is particularly useful for quantifying the products of chemical reactions such as oxidative coupling and nitration.

Oxidative Coupling Reactions:

One spectrophotometric method involves the oxidative coupling of hexoprenaline with reagents like 4-aminoantipyrine (4-AAP). ju.edu.jo In this reaction, the phenolic group of hexoprenaline reacts with 4-AAP in the presence of an oxidizing agent, such as potassium ferricyanide, to form a colored product. ju.edu.joasianpubs.org The intensity of the resulting color, which can be measured using a spectrophotometer, is directly proportional to the concentration of hexoprenaline. For the reaction with 4-AAP, the maximum absorption wavelength (λmax) is observed at 494 nm. ju.edu.jo This method is effective for a concentration range of 5-50 µg/ml. ju.edu.jo

Nitration Reactions:

Another spectrophotometric approach is based on the nitration of the phenolic group in hexoprenaline. ju.edu.jo Using a nitrating agent like sodium cobalt nitrite (B80452) in an acetic acid medium, a nitro-derivative of hexoprenaline is formed. ju.edu.jo This product exhibits a distinct absorption maximum at 460 nm. ju.edu.jo The method demonstrates linearity over a concentration range of 8-64 µg/ml. ju.edu.jo

These spectrophotometric methods provide a simple and cost-effective means for the determination of hexoprenaline in various samples. ju.edu.jo

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Conformation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for the detailed structural analysis and purity assessment of chemical compounds. lucideon.combruker.com It provides comprehensive information about the molecular structure, including the connectivity of atoms and their spatial arrangement. bruker.com

In the context of this compound research, NMR is invaluable for:

Structural Elucidation: Confirming the identity and chemical structure of the hexoprenaline molecule. lucideon.com

Purity Analysis: Detecting and quantifying impurities within a sample. lucideon.comnih.gov The integral of an NMR signal is directly proportional to the number of nuclei, allowing for absolute quantification without the need for identical reference standards. mdpi.com

Conformational Studies: Investigating the three-dimensional shape of the molecule in solution, which can be crucial for understanding its biological activity. bruker.com

While specific NMR data for this compound is not detailed in the provided search results, the general application of NMR for the analysis of organic and biochemical molecules is well-established. lucideon.commdpi.com It is a non-destructive technique that offers high-resolution data, making it indispensable for in-depth molecular characterization. bruker.commdpi.com

Potentiometric Methodologies and Ion-Selective Electrode Development

Potentiometric methods, particularly those employing ion-selective electrodes (ISEs), offer a rapid, simple, and selective approach for the determination of ionic species in a solution. researchgate.netwikipedia.org These sensors measure the potential difference between the ISE and a reference electrode, which is related to the activity of the target ion. wikipedia.org

Construction and Characterization of Novel Ion-Selective Electrodes for this compound

Novel ion-selective electrodes have been specifically designed and constructed for the determination of hexoprenaline. researchgate.net These electrodes are typically based on the formation of an ion-pair between the hexoprenalinium cation and a suitable counter-ion, which is then incorporated into a polymeric membrane. researchgate.net

The performance of these electrodes is meticulously characterized by evaluating several key parameters:

Linear Response Range: The concentration range over which the electrode potential is directly proportional to the logarithm of the ion activity.

Slope of the Electrode Function: The change in potential for a tenfold change in ion concentration, which should ideally be close to the theoretical Nernstian value.

Response Time: The time taken for the electrode to reach a stable potential reading.

Lifetime: The duration for which the electrode maintains its performance characteristics.

Effect of pH and Temperature: The operational range of pH and temperature within which the electrode provides reliable measurements. researchgate.net

Flow Injection Potentiometric Assay (FIA) for Rapid Determination

To enhance the speed and automation of analysis, ion-selective electrodes for hexoprenaline can be integrated into a Flow Injection Analysis (FIA) system. researchgate.netamanote.com In an FIA setup, a small, precise volume of the sample is injected into a continuously flowing carrier stream that transports it to the detector, in this case, the hexoprenaline-selective electrode. researchgate.netamanote.com This technique offers several advantages, including high sample throughput, reduced reagent consumption, and improved reproducibility. The FIA potentiometric assay has been successfully applied to the determination of hexoprenaline in plasma and urine samples. researchgate.net

Investigation of Membrane Compositions (e.g., Hexoprenalinium Phosphotungstate, Phosphomolybdate)

The composition of the electrode membrane is a critical factor that dictates the selectivity and sensitivity of the ion-selective electrode. For hexoprenaline analysis, membranes have been developed using ion-pairs formed between hexoprenalinium and heteropolyacids, specifically phosphotungstic acid (PTA) and phosphomolybdic acid (PMA). researchgate.net This results in the formation of hexoprenalinium phosphotungstate (Hx-PTA) and hexoprenalinium phosphomolybdate (Hx-PMA) ion-pairs, which serve as the electroactive materials in the membrane. researchgate.net

The performance of electrodes with different membrane compositions is comparatively evaluated to identify the optimal formulation. researchgate.net These electrodes have demonstrated good selectivity for hexoprenaline in the presence of various potential interfering substances, including inorganic cations, sugars, and amino acids. grafiati.com

Table of Investigated Membrane Compositions and Electrode Performance:

Membrane Ion-PairElectrode TypeLinear RangeApplication
Hexoprenalinium Phosphotungstate (Hx-PTA)Conventional and Coated WireNot specified in search resultsDetermination in plasma and urine under FIA conditions. researchgate.net
Hexoprenalinium Phosphomolybdate (Hx-PMA)Conventional and Coated WireNot specified in search resultsDetermination in plasma and urine under FIA conditions. researchgate.net

Rigorous Validation of Analytical Procedures in Research Contexts

The validation of analytical methods is a crucial step to ensure their reliability, accuracy, and precision for their intended purpose. mdpi.com Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for the validation of analytical procedures. mdpi.com

For this compound, analytical methods are validated for several parameters, including:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components. mdpi.comchosun.ac.kr

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. For a UPLC method, linearity for hexoprenaline was demonstrated over a concentration range of 3.50–6.50 µg/mL. grafiati.commdpi.com

Accuracy: The closeness of the test results obtained by the method to the true value. An acceptance criterion for accuracy is often set at 100 ± 2%. chosun.ac.kr

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). The acceptance criterion for the relative standard deviation (%RSD) is typically ≤2%. chosun.ac.kr

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. chosun.ac.kr

Forced degradation studies are also performed by subjecting the analyte to stress conditions such as acid and base hydrolysis, oxidation, and heat to assess the stability-indicating properties of the method. mdpi.com

Non Clinical Pharmacokinetic and Metabolic Research of Hexoprenaline Sulfate

Absorption, Distribution, Metabolism, and Excretion (ADME) Investigations in Pre-clinical Models

Preclinical investigations, primarily in rat models, have provided a foundational understanding of the ADME profile of hexoprenaline (B194853) sulfate (B86663). Studies utilizing tritium-labeled hexoprenaline have been instrumental in tracing the compound's disposition.

Distribution: Once absorbed, hexoprenaline is distributed throughout the body. Its pharmacological effects are most pronounced in tissues rich in beta-2 adrenergic receptors, such as the smooth muscles of the bronchi and the uterus. nih.gov

Metabolism: The liver is the primary site of metabolism for hexoprenaline. nih.govdrugbank.com A key metabolic process is O-methylation, which occurs at a slow rate. wikipedia.org This slow metabolism may contribute to the compound's prolonged duration of action. Notably, the initial 3-O-methylated metabolite of hexoprenaline is also thought to be an effective bronchodilator, potentially extending the therapeutic effect of the parent compound. wikipedia.org

Excretion: The elimination of hexoprenaline and its metabolites primarily occurs via the kidneys, with the metabolized form being excreted in the urine. nih.govdrugbank.com Some findings have suggested that after oral administration, approximately 90% of the drug is excreted through the feces, though this is based on general information and not specific preclinical excretion balance studies. eudic.net The elimination half-life is reported to be relatively short, in the range of 1 to 3 hours in animal models. nih.gov

Table 1: Summary of General ADME Properties of Hexoprenaline in Preclinical Models

ADME Parameter Findings in Preclinical Models (Primarily Rats) Reference
Absorption Rapidly absorbed after intratracheal, intramuscular, and intestinal administration. wikipedia.org
Distribution Distributed throughout the body, with localization in tissues containing beta-2 receptors (e.g., bronchial and uterine muscles). nih.gov
Metabolism Primarily metabolized in the liver, undergoing slow O-methylation. The 3-O-methyl metabolite may be active. wikipedia.orgnih.gov
Excretion Primarily excreted as metabolites in the urine. A potential for significant fecal excretion after oral dosing has been noted. nih.goveudic.netdrugbank.com

| Half-life | Relatively short, estimated between 1 to 3 hours. | nih.gov |

Elucidation of Hepatic Metabolic Pathways and Renal Excretion Mechanisms

Detailed studies on the specific enzymatic pathways involved in hexoprenaline metabolism are limited in publicly available research. The primary elucidated pathway is O-methylation, a reaction catalyzed by the enzyme Catechol-O-methyltransferase (COMT). wikipedia.orgeudic.net This process is a common metabolic route for catecholamine-like compounds. The slow kinetics of this methylation are a distinguishing feature of hexoprenaline's metabolism. wikipedia.org

Advanced Pharmacokinetic Modeling and Simulation Techniques

The application of advanced pharmacokinetic modeling, such as PBPK and compartmental analysis, provides deeper insights into a drug's behavior and can help in extrapolating data from preclinical species to humans.

There is no publicly available scientific literature that describes the application of Physiologically Based Pharmacokinetic (PBPK) modeling to predict or interpret the pharmacokinetic properties of hexoprenaline sulfate.

While non-compartmental analysis is a standard method for determining key pharmacokinetic parameters from concentration-time data, specific studies presenting the results of either compartmental or non-compartmental analysis for this compound in preclinical models are not available in the reviewed literature. Therefore, a data table of specific parameters like clearance, volume of distribution, and mean residence time from such analyses cannot be constructed.

Exploratory Pharmacokinetic Studies for Compound Profiling in Early Development

The available literature on hexoprenaline, much of which dates back several decades, provides a general pharmacological profile but lacks detailed reports of the specific exploratory pharmacokinetic studies that would have been conducted during its early development. Such studies are crucial for understanding a new chemical entity's potential and involve characterizing its ADME properties in various animal species (e.g., rats, dogs, guinea pigs, rabbits, and cattle have been used in hexoprenaline research) to select the most promising candidates for further development. nih.gov These early studies would have established the foundational knowledge of its rapid absorption and metabolism that is currently cited. wikipedia.orgnih.gov

Comparative Molecular Pharmacology of Hexoprenaline Sulfate

Molecular-Level Comparisons of Receptor Binding and Activation with Other Beta-Adrenergic Agonists

Hexoprenaline (B194853), like other beta-2 adrenergic agonists, exerts its effects by binding to and activating beta-2 adrenergic receptors, which are G-protein-coupled receptors predominantly found on the smooth muscle cells of the bronchi and uterus. patsnap.compatsnap.com The binding of an agonist to these receptors initiates a conformational change, leading to the activation of intracellular signaling pathways.

Comparisons with other beta-2 agonists have been made in clinical and pharmacological studies. For instance, studies have compared hexoprenaline to salbutamol (B1663637) and terbutaline (B1683087). nih.govnih.govnih.gov While one study noted equivocal results when comparing hexoprenaline to salbutamol, another found that oral hexoprenaline was superior to fenoterol (B1672521) for long-term asthma therapy due to a better side-effect profile, despite slightly lesser bronchodilatory effects. nih.gov Another study comparing inhaled hexoprenaline and terbutaline found they produced similar maximum improvement in ventilatory function, though terbutaline had a more sustained effect. nih.gov

The interaction of agonists with the beta-2 adrenergic receptor can be influenced by the specific chemical structure of the agonist. All marketed beta-2 agonists possess a hydroxyl group in the (R)-configuration, which is crucial for direct action on the beta-receptor. wikipedia.org The structure of hexoprenaline, N,N'-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl] hexamethyl-enediamine, sulphate, dictates its binding characteristics and subsequent receptor activation. nih.gov

Table 1: Comparison of Receptor Selectivity and Clinical Effects of Beta-2 Adrenergic Agonists

Agonist Receptor Selectivity Key Comparative Findings

| Hexoprenaline | Selective beta-2 agonist patsnap.comwikipedia.org | - Equivocal results in comparison to salbutamol. nih.gov

  • Superior to orciprenaline and trimetoquinol (B1172547) in some trials. nih.gov
  • Orally superior to fenoterol in long-term asthma maintenance due to fewer side effects. nih.gov
  • Similar maximal bronchodilation to terbutaline, but with a shorter duration of action. nih.gov | | Salbutamol | Selective beta-2 agonist drugbank.comdrugbank.com | - A widely used bronchodilator. drugbank.com | | Terbutaline | Selective beta-2 agonist drugbank.comdrugbank.com | - Showed a more sustained bronchodilator effect than hexoprenaline in one study. nih.gov | | Fenoterol | Selective beta-2 agonist glowm.com | - Showed greater efficiency in triggering β-arrestin2 recruitment compared to norepinephrine (B1679862) in one study. nih.gov | | Isoproterenol | Non-selective beta-agonist mdpi.com | - A standard "full" agonist used as a reference in studies. nih.gov | | Norepinephrine | Endogenous catecholamine | - Acts as a partial agonist at the β(2)AR, showing less efficiency in signaling to β-arrestin2 compared to Gs. nih.gov | | Epinephrine (B1671497) | Endogenous catecholamine | - Acts as a "full" agonist at the β(2)AR. nih.gov |
  • Analysis of Differential Signal Transduction Pathway Activation Profiles

    Upon binding to the beta-2 adrenergic receptor, hexoprenaline sulfate (B86663) triggers a cascade of intracellular events. The primary and most well-understood pathway involves the activation of the Gs alpha subunit of the G-protein. patsnap.comersnet.org This, in turn, stimulates the enzyme adenylyl cyclase, which increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). patsnap.compatsnap.com Elevated cAMP levels lead to the activation of protein kinase A (PKA), which then phosphorylates various target proteins within the smooth muscle cells. patsnap.com This cascade ultimately results in a decrease in intracellular calcium concentrations and the inhibition of myosin light-chain kinase, leading to smooth muscle relaxation. patsnap.com

    Recent research has revealed that beta-2 adrenergic receptor signaling is more complex than this canonical pathway. The concept of "biased signaling" or "functional selectivity" suggests that different agonists can stabilize distinct receptor conformations, leading to the preferential activation of certain signaling pathways over others. nih.gov For example, a study on the endogenous agonists epinephrine and norepinephrine demonstrated that while both activate the Gs-cAMP pathway, norepinephrine is less effective at recruiting β-arrestin2, a protein involved in receptor desensitization and signaling through alternative pathways. nih.gov This differential signaling is linked to distinct agonist-induced conformational changes in the receptor. nih.gov

    While specific studies detailing the biased signaling profile of hexoprenaline were not found in the search results, it is plausible that it, like other beta-2 agonists, may exhibit its own unique pattern of signal transduction pathway activation. This could contribute to its specific therapeutic and side-effect profile. The activation of pathways beyond the canonical Gs-cAMP pathway, such as those involving G-protein-coupled receptor kinases (GRKs) and β-arrestins, can lead to receptor desensitization and the activation of other signaling molecules like Src and ERK. mdpi.comersnet.org

    Furthermore, hexoprenaline is known to activate potassium channels in human myometrial myocytes, which contributes to its tocolytic effect. medkoo.com It has been shown to activate large-conductance Ca2+-activated K+ (BKCa) channels, and this activation is not an indirect effect of Ca++ currents via L-type Ca++ channels. medkoo.com

    Table 2: Key Signal Transduction Pathways for Beta-2 Adrenergic Agonists

    Pathway Component Role in Signal Transduction Implication for Beta-2 Agonist Action
    G-protein (Gs) Primary transducer of the agonist signal. patsnap.com Activation by agonists like hexoprenaline initiates the signaling cascade. patsnap.com
    Adenylyl Cyclase Enzyme that synthesizes cAMP. patsnap.com Increased activity leads to the primary therapeutic effect of smooth muscle relaxation. patsnap.com
    cAMP Second messenger that activates PKA. patsnap.com The central molecule in the canonical signaling pathway. patsnap.com
    Protein Kinase A (PKA) Phosphorylates downstream targets. patsnap.com Mediates the physiological response to cAMP. patsnap.com
    β-arrestin Involved in receptor desensitization and alternative signaling. nih.gov Differential recruitment by various agonists can lead to biased signaling. nih.gov
    Potassium Channels (e.g., BKCa) Contribute to smooth muscle relaxation. medkoo.com Direct activation by hexoprenaline contributes to its tocolytic effects. medkoo.com

    Cross-Reactivity Studies with Other Receptor Subtypes and Endogenous Ligands

    The selectivity of hexoprenaline for beta-2 adrenergic receptors over other receptor subtypes is a key determinant of its pharmacological profile. While it is considered a selective beta-2 agonist, the potential for cross-reactivity with other adrenergic receptor subtypes, such as beta-1 and alpha-adrenergic receptors, exists, particularly at higher concentrations. wikipedia.org

    The search results did not provide specific studies that systematically quantified the cross-reactivity of hexoprenaline with a wide range of other receptor subtypes. However, the known side effects of beta-2 agonists, such as tachycardia, can be attributed in part to some degree of stimulation of beta-1 adrenergic receptors in the heart. drugbank.com The relatively low incidence of such side effects with hexoprenaline compared to some other beta-agonists suggests a favorable selectivity profile. nih.gov

    Regarding interactions with endogenous ligands, hexoprenaline acts as an agonist, mimicking the effects of endogenous catecholamines like epinephrine and norepinephrine at the beta-2 receptor. patsnap.com However, as discussed, the nature of this mimicry can be complex, with synthetic agonists potentially inducing different receptor conformations and signaling outcomes compared to the natural ligands. nih.gov

    In silico studies have explored the binding of hexoprenaline to other proteins. One such study investigated its potential to bind to the interface of the SARS-CoV-2 S-glycoprotein and the ACE2 receptor, suggesting a high binding affinity in a computational model. f1000research.comf1000research.com While this is not a study of receptor cross-reactivity in the traditional pharmacological sense, it highlights the potential for a compound to interact with multiple biological targets.

    It is also important to consider potential interactions at the level of drug metabolism. For example, the metabolism of hexoprenaline is carried out by catechol-O-methyltransferase (COMT). wikipedia.org

    Table 3: Potential Cross-Reactivity and Interactions of Hexoprenaline

    Interacting Entity Type of Interaction Potential Consequence
    Beta-1 Adrenergic Receptors Agonist activity (lower than for beta-2) Potential for cardiovascular side effects like tachycardia. drugbank.com
    Alpha-Adrenergic Receptors Not a primary target Limited information available from the provided search results.
    Endogenous Catecholamines (Epinephrine, Norepinephrine) Mimics action at beta-2 receptors Elicits similar physiological responses (e.g., bronchodilation). patsnap.com
    SARS-CoV-2 S-glycoprotein/ACE2 interface In silico binding predicted Potential for off-target interactions, though clinical relevance is unknown. f1000research.comf1000research.com

    Q & A

    Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships?

    • Methodological Answer : Fit data to sigmoidal dose-response curves (variable slope) using software like GraphPad Prism. Calculate EC50, Hill coefficient, and maximal response (Emax). For non-linear kinetics, apply mixed-effects models or Bayesian hierarchical modeling to handle inter-subject variability .

    Q. How to ensure reproducibility of this compound’s anti-inflammatory effects in preclinical studies?

    • Methodological Answer : Adopt ARRIVE guidelines for animal studies: specify sample size justification (power analysis), randomization methods, and blinding during data collection. Report raw cytokine concentrations (pg/mL) alongside normalized fold-changes to improve transparency .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.